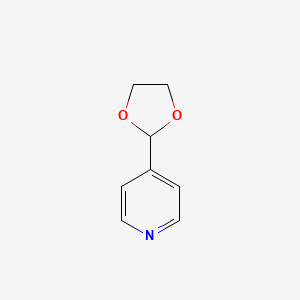

4-(1,3-Dioxolan-2-yl)pyridine

Overview

Description

4-(1,3-Dioxolan-2-yl)pyridine is a pyridine derivative featuring a 1,3-dioxolane ring attached to the pyridine core at the 4-position. This compound is synthesized via the protection of the formyl group in 4-formylpyridine using ethylene glycol under acidic conditions, achieving a high yield of 93% . The dioxolane group serves as a protective moiety for aldehydes, enabling subsequent reactions such as 1,3-dipolar cycloadditions or nucleophilic substitutions. Its primary role in synthetic chemistry is as a precursor for indolizines, pharmaceuticals (e.g., Lafutidine), and conjugated materials .

Chemical Reactions Analysis

Hydrolysis of the 1,3-Dioxolane Moiety

The dioxolane group acts as a carbonyl-protecting group, cleavable under acidic or aqueous conditions. Hydrolysis regenerates the parent carbonyl compound, typically a ketone or aldehyde (see Table 1).

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 10% HCl, H₂O, reflux (2 h) | 4-(Pyridin-4-yl)butan-2-one | 85% | |

| p-TsOH, acetone, 50°C (3 h) | 4-(Pyridin-4-yl)pentanal | 78% |

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via oxonium ion formation, followed by nucleophilic attack by water to release the carbonyl compound.

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes electrophilic substitution at electron-rich positions. Bromination and nitration reactions are well-documented (Table 2).

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C (1 h) | 4-(1,3-Dioxolan-2-yl)-3-bromopyridine | 72% | |

| Nitration | HNO₃, H₂SO₄, 0°C (4 h) | 4-(1,3-Dioxolan-2-yl)-2-nitropyridine | 65% |

Regioselectivity : Bromination favors the 3-position due to steric hindrance from the dioxolane group at the 4-position.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions, enabling C–C bond formation (Table 3).

| Reaction Type | Catalyst/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C (6 h) | 4-(1,3-Dioxolan-2-yl)-2-phenylpyridine | 68% | |

| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃, 100°C (8 h) | 4-(1,3-Dioxolan-2-yl)-2-styrylpyridine | 60% |

Scope : Coupling partners include aryl boronic acids (Suzuki) and alkenes (Heck). Steric effects from the dioxolane group moderate reactivity.

Reduction of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives under controlled conditions (Table 4).

| Catalyst/Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, PtO₂, EtOH, 50 psi (12 h) | 4-(1,3-Dioxolan-2-yl)piperidine | 90% |

Selectivity : Full saturation of the pyridine ring occurs without affecting the dioxolane group.

Oxidation Reactions

The dioxolane group remains stable under mild oxidation, but strong oxidants degrade the acetal (Table 5).

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O, RT (24 h) | 4-Pyridinecarboxylic acid | 55% | ||

| m-CPBA, CH₂Cl₂, 0°C (2 h) | Epoxidized side products | N/A |

Limitation : Over-oxidation leads to decomposition, necessitating precise stoichiometric control.

Nucleophilic Substitution

The pyridine nitrogen can act as a weak base, facilitating reactions with electrophiles (Table 6).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeI, K₂CO₃, DMF, RT (12 h) | 1-Methyl-4-(1,3-dioxolan-2-yl)pyridinium iodide | 82% |

Application : Quaternary pyridinium salts serve as intermediates in medicinal chemistry.

Radical Reactions

The compound participates in radical-mediated transformations under metal-free conditions (Table 7).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH, toluene, 80°C (6 h) | 4-(1,3-Dioxolan-2-yl)-2-(trimethylstannyl)pyridine | 75% |

Mechanism : Tin radicals abstract hydrogen, generating pyridyl radicals for subsequent functionalization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1,3-Dioxolan-2-yl)pyridine?

The compound is typically synthesized via protection of a carbonyl group (e.g., aldehyde or ketone) on a pyridine precursor using ethylene glycol. For example:

- Step 1 : React 4-pyridinecarboxaldehyde with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring .

- Step 2 : Purify via column chromatography and confirm structure using H NMR and C NMR. Key signals include the dioxolane protons (δ 4.0–4.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- Note : Ensure anhydrous conditions to prevent hydrolysis of the dioxolane group .

Q. How can spectroscopic methods validate the structure of this compound?

- NMR : The H NMR spectrum should show two distinct singlets for the dioxolane methylene protons (δ ~4.1–4.3 ppm) and aromatic pyridine protons. The C NMR will display carbons for the dioxolane ring (δ ~65–70 ppm) and pyridine carbons (δ ~120–150 ppm) .

- IR : A strong absorption band near 1050–1100 cm confirms the C–O–C stretch of the dioxolane group .

- Mass Spectrometry : Look for the molecular ion peak [M+H] at m/z 167.1 (calculated for CHNO) .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of this compound in cross-coupling reactions?

The dioxolane group can act as a directing group or steric hindrance modulator:

- Suzuki-Miyaura Coupling : Use Pd(PPh) catalyst with arylboronic acids. The dioxolane group may direct coupling to the pyridine’s 3-position due to electronic effects .

- Challenges : Competing hydrolysis of the dioxolane under basic conditions requires careful pH control (e.g., use NaCO instead of NaOH) .

- Example : 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine undergoes coupling at the 2-position with arylboronic acids, yielding bipyridine derivatives .

Q. How does the dioxolane group influence the electronic properties of pyridine in coordination chemistry?

- Electron Donation : The dioxolane’s oxygen atoms donate electron density to the pyridine ring via conjugation, lowering the LUMO energy and enhancing metal-ligand binding in complexes .

- Case Study : In organoplatinum(II) complexes, the dioxolane-modified pyridine ligand improves charge-carrier mobility due to enhanced π-backbonding .

- Experimental Validation : Compare cyclic voltammetry data of this compound with unsubstituted pyridine to quantify electronic effects .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Scenario : Discrepancies in nucleophilic substitution rates may arise from solvent polarity or residual moisture.

- Troubleshooting :

- Use kinetic studies under controlled conditions (e.g., anhydrous DMF vs. aqueous THF) .

- Perform DFT calculations to model transition states and identify steric/electronic factors .

Q. Methodological Considerations

Q. What are best practices for deprotecting the dioxolane group in this compound without degrading the pyridine ring?

- Acidic Hydrolysis : Use 1M HCl in THF/HO (1:1) at 50°C for 2–4 hours. Monitor via TLC (R shift from 0.6 to 0.3 in ethyl acetate/hexane) .

- Alternative : Catalytic amounts of camphorsulfonic acid (CSA) in acetone/water (9:1) at room temperature .

- Caution : Prolonged exposure to strong acids may protonate the pyridine nitrogen, leading to side reactions .

Q. How can computational methods aid in predicting the reactivity of this compound?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs) and predict sites for electrophilic attack (e.g., Fukui indices) .

- Molecular Dynamics : Simulate solvent effects on hydrolysis pathways using explicit solvent models (e.g., water clusters) .

Q. Applications in Complex Systems

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

- Key Intermediate : It serves as a precursor for antiviral agents (e.g., pyridine-based protease inhibitors) by enabling regioselective functionalization .

- Case Study : Coupling with 4-chlorophenylboronic acid yields intermediates for kinase inhibitors .

Q. How is this compound utilized in materials science?

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The reactivity, stability, and applications of 4-(1,3-Dioxolan-2-yl)pyridine are influenced by its substituents. Below is a comparison with key analogs:

4-Chloro-2-(1,3-dioxolan-2-yl)pyridine

- Structure : A chlorine atom at the 4-position and a dioxolane group at the 2-position of pyridine.

- Properties : The electron-withdrawing chlorine enhances electrophilicity at the 4-position, favoring nucleophilic aromatic substitution. This contrasts with this compound, where the dioxolane at position 4 sterically shields the pyridine ring.

- Applications : Used in agrochemical intermediates due to its reactivity .

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine

- Structure : Methoxy group at position 3 and a methyl-substituted dioxolane at position 4.

- Properties : The methyl group on the dioxolane increases steric hindrance, reducing reaction rates in cycloadditions compared to the unsubstituted dioxolane in this compound. The methoxy group donates electrons, altering electronic properties .

- Applications: Potential use in ligand design for coordination chemistry.

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

- Structure : Nitro group at position 5, methyl at position 4, and dioxolane at position 2.

- Properties : The nitro group strongly withdraws electrons, making the pyridine ring highly electron-deficient. This contrasts with this compound, which lacks electron-withdrawing groups, rendering it more reactive in electrophilic substitutions .

- Applications : Intermediate in explosive or dye synthesis.

4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine

- Structure : Cyclopropylethoxy chain at position 4 and a phenyl-substituted dioxolane at position 2.

- Properties : The bulky cyclopropylethoxy group reduces solubility in polar solvents compared to this compound. The phenyl-dioxolane enhances π-π stacking in materials science applications .

- Applications : Building block for liquid crystals or organic semiconductors.

Reactivity in Key Reactions

- 1,3-Dipolar Cycloaddition: this compound reacts with tetracyanoethylene oxide (TCNEO) to form dicyanomethylides (53% yield), which participate in cycloadditions to yield indolizines . Analogs with electron-withdrawing groups (e.g., nitro) show slower cycloaddition rates due to reduced electron density .

Acid-Catalyzed Deprotection :

Properties

CAS No. |

61379-59-7 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

4-(1,3-dioxolan-2-yl)pyridine |

InChI |

InChI=1S/C8H9NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8H,5-6H2 |

InChI Key |

SVJPYQRPFAAEJF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.